molecular formula C6H8BFN2O2 B1394489 (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid CAS No. 909187-40-2

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid

Cat. No.: B1394489
CAS No.: 909187-40-2
M. Wt: 169.95 g/mol
InChI Key: RMOLRKYVAVBWTO-UHFFFAOYSA-N
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Description

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is a sophisticated boronic acid derivative and a vital building block in modern synthetic organic chemistry, particularly for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3458917/]. This palladium-catalyzed reaction is a cornerstone methodology for carbon-carbon bond formation, prized for its mild conditions and functional group tolerance. The compound's core structure features a boronic acid group at the 3-position, which acts as the crucial coupling partner, and a fluorine atom at the 2-position, which can serve as a synthetic handle for further derivatization or influence the electronic properties of the resulting molecule. The adjacent methylamino group introduces hydrogen bonding capability and steric considerations, making this reagent particularly valuable for synthesizing functionalized pyridine derivatives. These scaffolds are of high interest in medicinal chemistry and drug discovery, frequently appearing in molecules designed to target various enzymes and receptors [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01117]. Researchers utilize this boronic acid to incorporate the substituted 2-aminopyridine motif into larger molecular architectures, such as kinase inhibitors or other pharmacologically active compounds. This product is provided for research and development use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLRKYVAVBWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693821
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909187-40-2
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure:

  • Starting Material: 3-iodo-2-fluoro-6-(methylamino)pyridine or analogous halogenated derivatives.
  • Reaction Conditions:
    • Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
    • Boron Source: Boronic acids or esters, e.g., triisopropyl borate ester.
    • Solvent: Toluene, ethanol, or dimethoxyethane.
    • Temperature: Elevated, typically around 90–120°C.
    • Method: Microwave irradiation or conventional heating under inert atmosphere (nitrogen or argon).

Research Findings:

  • A typical example involves coupling 3-iodo-2-fluoro-6-(methylamino)pyridine with boronic acids using palladium catalysis, yielding the boronic acid with high efficiency (~82%).

Lithium-Halogen Exchange Followed by Boron Trapping

This method involves the lithiation of halogenated pyridines, followed by quenching with boron reagents.

Procedure:

  • Step 1: Treatment of halogenated pyridine (e.g., 3-iodo-2-fluoro-6-(methylamino)pyridine) with n-butyllithium at low temperatures (-55°C) in tetrahydrofuran (THF) under nitrogen.
  • Step 2: Addition of a boron ester, such as triisopropyl borate, to form the boronic acid.
  • Step 3: Hydrolysis and purification yield the boronic acid.

Research Data:

  • Patent CN104478913A describes a similar process for 2-fluoropyridine-4-boric acid, which can be adapted for the methylamino derivative.

Coupling of Boronic Acids via Suzuki-Miyaura Cross-Coupling

An alternative approach involves synthesizing the boronic acid separately and then coupling it with suitable halogenated pyridine derivatives.

Procedure:

  • Step 1: Synthesize the boronic acid via lithiation and boron trapping or direct borylation.
  • Step 2: Perform Suzuki coupling with a halogenated pyridine bearing the methylamino group.
  • Step 3: Purify the product via chromatography.

Research Data:

  • The synthesis of related pyridine boronic acids via microwave-assisted Suzuki reactions has shown yields up to 84% under optimized conditions.

Key Reaction Parameters and Notes

Parameter Typical Range Notes
Temperature -55°C to 120°C Low temperatures for lithiation; higher for coupling reactions
Solvent THF, ethanol, toluene, dimethoxyethane Choice depends on reaction step and catalyst stability
Catalyst Pd(0) complexes Commonly tetrakis(triphenylphosphine)palladium(0)
Boron Source Triisopropyl borate ester, boronic acids For direct borylation or coupling
Reaction Time 0.5–4 hours Varies with method and temperature

Research Findings Summary

Method Yield Advantages Limitations
Lithium-halogen exchange + boron trapping Up to 77.6% High selectivity, suitable for complex derivatives Requires low temperature control
Transition metal-catalyzed coupling Up to 84% Efficient, scalable, compatible with microwave heating Catalyst cost, need for inert atmosphere
Direct borylation of halogenated pyridines Variable Straightforward, adaptable May require multiple steps for functionalization

Notes on Functional Group Compatibility

  • The methylamino group is sensitive to strongly basic or nucleophilic conditions; thus, reaction conditions are optimized to prevent its decomposition.
  • Fluorine substituents are generally stable under the reaction conditions employed for borylation and lithiation.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to interact with biological targets. Notable applications include:

  • Enzyme Inhibition : Research indicates that boronic acids can act as reversible inhibitors for certain enzymes, making them candidates for therapeutic agents against diseases such as cancer and bacterial infections .
  • Drug Design : The structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific targets .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura reactions to form biaryl compounds, which are significant in pharmaceuticals.
  • Functional Group Transformations : The compound can undergo oxidation and reduction reactions, allowing for the synthesis of diverse derivatives .

Material Science

The unique properties of boronic acids make them suitable for developing new materials:

  • Self-Healing Polymers : Boronic acids can be incorporated into polymer matrices to create materials that can repair themselves upon damage.
  • Sensors : The ability to form complexes with specific molecules makes this compound a candidate for sensor applications in detecting biomolecules or environmental pollutants .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Cancer Treatment : Investigations into its role as an enzyme inhibitor have shown promise in targeting cancer-related pathways.
  • Antibacterial Activity : Research indicates that derivatives of this compound may exhibit activity against resistant bacterial strains, highlighting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and methylamino groups can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

Several pyridinyl boronic acids with alkoxy groups at position 6 exhibit high structural similarity to the target compound (similarity scores: 0.88–0.94) :

Compound Name CAS Number Substituent (Position 6) Similarity Score
(6-Ethoxy-2-fluoropyridin-3-yl)boronic acid 2096335-58-7 Ethoxy (-OCH₂CH₃) 0.94
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid 1253575-61-9 2-Methoxyethoxy (-OCH₂CH₂OCH₃) 0.92
(2-Fluoro-6-propoxypyridin-3-yl)boronic acid 2096338-78-0 Propoxy (-OCH₂CH₂CH₃) 0.91

Key Differences :

  • Electronic Effects: Alkoxy groups are electron-donating via resonance, whereas methylamino (-NHCH₃) is a stronger electron donor through both resonance and inductive effects. This difference impacts reactivity in cross-coupling reactions; for example, methylamino may enhance nucleophilicity at the boronic acid site .
  • Solubility: Alkoxy groups increase hydrophobicity compared to methylamino, which can form hydrogen bonds, improving aqueous solubility .

Analogues with Halogenated or Trifluoromethyl Groups

Compounds like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) and [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 1395070-53-7) highlight the role of substituent electronegativity :

Compound Name CAS Number Substituent (Position 6) Similarity Score
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid 856250-60-7 Methoxy (-OCH₃) 0.75
[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid 1395070-53-7 Trifluoromethyl (-CF₃) N/A

Key Differences :

  • Biological Activity: Trifluoromethyl groups are common in agrochemicals for metabolic stability, while methylamino may enhance target binding in pharmaceuticals .

Analogues with Nitrogen-Containing Substituents

[2-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]boronic acid (CAS: 955374-17-1) and related compounds demonstrate the impact of bulkier nitrogen-based groups :

Compound Name CAS Number Substituent (Position 6) Similarity Score
[2-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]boronic acid 955374-17-1 Morpholino (-N(C₂H₄)₂O) N/A

Key Differences :

  • Solubility and Bioavailability: Morpholino improves solubility but may reduce membrane permeability compared to smaller amino groups .

Biological Activity

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6_6H8_8BFN2_2O2_2
  • Molecular Weight : 169.95 g/mol
  • Key Features :
    • Presence of a fluorine atom enhances stability and reactivity.
    • Methylamino group contributes to its interaction with biological targets.

The primary mechanism of action for this compound involves its role as a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. The compound facilitates this reaction through a process known as transmetalation , where it interacts with palladium to form new Pd–C bonds.

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to enzyme interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The interaction with enzymes can lead to modulation of their activity, impacting metabolic processes within cells .

Anticancer Activity

Research has shown that boronic acids, including this compound, possess anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation, leading to growth suppression. For instance, studies indicate that similar compounds can halt the cell cycle at the G2/M phase in cancer cells, demonstrating their potential as therapeutic agents .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is readily prepared and exhibits favorable properties for drug development. Its low toxicity profile and environmental benignity make it an attractive candidate for further research in therapeutic applications.

Case Studies and Research Findings

  • Enzymatic Inhibition :
    • A study demonstrated that derivatives of boronic acids could effectively inhibit proteasome activity, leading to apoptosis in cancer cells. The IC50_{50} values for some derivatives were reported as low as 4.6 nM, indicating potent inhibitory effects .
  • Cellular Impact :
    • In cellular assays, this compound was shown to modulate signaling pathways and gene expression profiles. This modulation can lead to altered cellular metabolism, which is critical in cancer progression .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound enhances its biological activity compared to other boronic acids. Below is a comparison table highlighting similar compounds:

Compound NameMolecular FormulaUnique Features
(6-Fluoro-2-methylpyridin-3-yl)boronic acidC6_6H8_8BFN2_2O2_2Different substitution pattern on the pyridine ring
(4-Fluorophenyl)boronic acidC6_6H5_5BFAromatic substitution without nitrogen functionality
(3-Aminopyridin-4-yl)boronic acidC6_6H8_8BFNContains an amino group at a different position

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-fluoro-6-(methylamino)pyridin-3-yl)boronic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for boronic acid derivatives. Key steps include:

  • Substrate Preparation : Start with halogenated pyridine precursors (e.g., 3-bromo-2-fluoro-6-methylaminopyridine).
  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a degassed solvent (toluene/EtOH) .
  • Workup : Purify via column chromatography (silica gel, chloroform/methanol gradient) and confirm purity via HPLC (>95%) .
    • Data Table : Example reaction conditions from analogous syntheses:
PrecursorCatalystBaseSolventYieldReference
3-Bromo-2-fluoro-pyridinePd(OAc)₂K₃PO₄Toluene/EtOH37–67%

Q. How to characterize the structural and electronic properties of this boronic acid?

  • Methodological Answer : Use multimodal spectroscopy:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and electronic environments. For example, the methylamino group shows a singlet at δ ~2.45 ppm in 1H^1H NMR .
  • FT-IR/Raman : Identify B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands .
  • XRD : Resolve crystal structure to confirm boronic acid geometry and hydrogen bonding .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical and preparative purification .
  • LCMS : Monitor purity using m/z values (e.g., calculated [M+H]+ ~195) and retention times (~1.26 minutes under TFA conditions) .

Advanced Research Questions

Q. How does the methylamino group influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The methylamino group acts as an electron-donating substituent, enhancing boronic acid stability and altering regioselectivity in Suzuki couplings.

  • Experimental Design : Compare coupling rates with/without methylamino substitution using kinetic studies (e.g., UV-Vis monitoring).
  • Data Contradiction : While electron-donating groups typically accelerate coupling, steric hindrance from methylamino may reduce yields in bulky substrates .

Q. What strategies mitigate hydrolytic instability of the boronic acid moiety in aqueous conditions?

  • Methodological Answer :

  • Protection/Deprotection : Use pinacol ester derivatives during synthesis to stabilize the boronic acid, then hydrolyze in situ .
  • pH Optimization : Maintain reaction pH between 7–9 to minimize boroxine formation .
  • Additives : Include diethanolamine or mannitol to chelate boron and suppress hydrolysis .

Q. How to evaluate the compound’s potential in drug discovery via structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the boronic acid with carboxylic acid or trifluoroborate groups to compare binding affinities .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict interaction energies with target enzymes (e.g., proteases) .
  • In Vitro Assays : Test inhibition of serine hydrolases or β-lactamases, correlating IC₅₀ values with substituent effects .

Key Research Findings

  • Spectral Data :

    TechniqueKey PeaksInterpretationReference
    1H^1H NMRδ 2.45 (s, 3H, N-CH₃), 6.92–8.68 (m, aromatic)Confirms methylamino and fluoropyridine structure
    FT-IR1350 cm⁻¹ (B-O), 1600 cm⁻¹ (N-H bend)Validates boronic acid and amine groups
  • Stability Profile :

    ConditionStabilityNotes
    Aqueous (pH 7.4)t₁/₂ ~24 hrsDegrades to boroxine at pH < 6

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid
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(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid

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